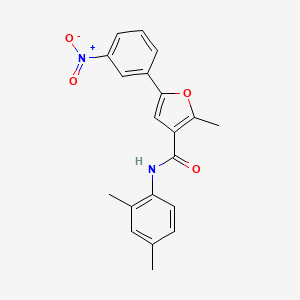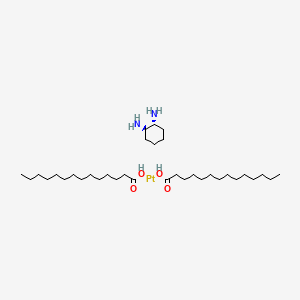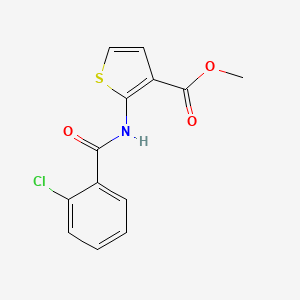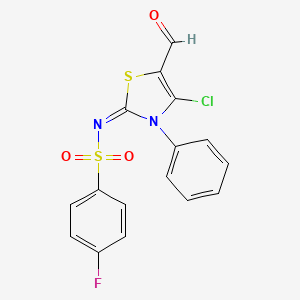![molecular formula C9H12F2O B2593347 6,6-Difluorospiro[2.5]octane-2-carbaldehyde CAS No. 2287282-06-6](/img/structure/B2593347.png)
6,6-Difluorospiro[2.5]octane-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,6-Difluorospiro[2.5]octane-2-carbaldehyde is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. 5]octane-2-carbaldehyde.
Aplicaciones Científicas De Investigación
Synthesis of Fluorinated Compounds
Research into the synthesis of fluorinated compounds has made significant progress, with methodologies evolving to incorporate fluorine atoms into various molecular frameworks efficiently. A notable method includes the synthesis of 3-fluoropyrroles through electrophilic α,α-difluorination of imino bonds, showcasing the versatility of fluorination techniques in creating valuable compounds for further chemical transformations (Surmont et al., 2009). This approach highlights the potential for integrating 6,6-Difluorospiro[2.5]octane-2-carbaldehyde into novel synthetic pathways, offering a gateway to diverse fluorinated structures with broad applications in materials science and pharmaceuticals.
Catalytic Oxidation Processes
In the realm of catalytic oxidation, the study of N-hydroxyphthalimide combined with a Co species for the efficient oxidation of alcohols to carbonyl compounds underlines the critical role of fluorinated catalysts in enhancing reaction outcomes. This method emphasizes the efficiency of using molecular oxygen as an oxidant, presenting a sustainable and high-yield approach to synthesizing carbonyl compounds, which are fundamental intermediates in organic synthesis (Iwahama et al., 2000). This technique could potentially be applied in processes involving 6,6-Difluorospiro[2.5]octane-2-carbaldehyde, offering a pathway to construct complex molecules with high precision and environmental compatibility.
Corrosion Inhibition
The exploration of spirocyclopropane derivatives for mild steel protection in HCl solutions presents an intriguing application of fluorinated compounds in corrosion inhibition. These derivatives demonstrate effective protection against corrosion, showcasing the importance of molecular structure in designing efficient inhibitors. The research provides insights into the adsorption mechanisms of these compounds on metal surfaces, offering a promising strategy for enhancing the durability of metals in corrosive environments (Chafiq et al., 2020). The properties of 6,6-Difluorospiro[2.5]octane-2-carbaldehyde could be leveraged in similar contexts, potentially leading to the development of new, more effective corrosion inhibitors.
Environmental and Green Chemistry
A review on the uses, environmental hazards, and technologies for recovering and recycling perfluorocarbons (PFCs) from semiconductor manufacturing processes underscores the environmental impact of fluorinated compounds and the necessity for sustainable practices in their use and disposal. This review emphasizes the importance of understanding the physiochemical properties of PFCs, their industrial applications, and the environmental risks they pose, encouraging the development of technologies to mitigate their effects (Tsai et al., 2002). The insights from this research could inform the responsible use of 6,6-Difluorospiro[2.5]octane-2-carbaldehyde in scientific and industrial applications, promoting environmental sustainability.
Propiedades
IUPAC Name |
6,6-difluorospiro[2.5]octane-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F2O/c10-9(11)3-1-8(2-4-9)5-7(8)6-12/h6-7H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKXDYWHIYFKCNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC12CC2C=O)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,6-Difluorospiro[2.5]octane-2-carbaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3,4-dimethoxyphenyl)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2593266.png)
![2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide](/img/structure/B2593268.png)
![(Z)-methyl 2-(6-sulfamoyl-2-((3,4,5-triethoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2593272.png)



![1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-4-((4-methoxyphenyl)sulfonyl)butan-1-one](/img/structure/B2593279.png)





